molecular formula C22H44O3S2 B12626072 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid CAS No. 917920-02-6

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid

Katalognummer: B12626072
CAS-Nummer: 917920-02-6
Molekulargewicht: 420.7 g/mol
InChI-Schlüssel: FROPBZUYXQWALA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is a compound characterized by the presence of a disulfide bond linking two 11-carbon chains, each containing a terminal hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid typically involves the formation of a disulfide bond between two molecules of 11-hydroxyundecanoic acid. This can be achieved through the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Wissenschaftliche Forschungsanwendungen

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins and other biomolecules. The compound can modulate the redox state of cells and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(11-hydroxyundecyl) disulfide: Similar structure but lacks the carboxylic acid group.

    11-Mercaptoundecanoic acid: Contains a thiol group instead of a disulfide bond.

Uniqueness

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is unique due to its combination of a disulfide bond and terminal hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications .

Eigenschaften

CAS-Nummer

917920-02-6

Molekularformel

C22H44O3S2

Molekulargewicht

420.7 g/mol

IUPAC-Name

11-(11-hydroxyundecyldisulfanyl)undecanoic acid

InChI

InChI=1S/C22H44O3S2/c23-19-15-11-7-3-1-4-8-12-16-20-26-27-21-17-13-9-5-2-6-10-14-18-22(24)25/h23H,1-21H2,(H,24,25)

InChI-Schlüssel

FROPBZUYXQWALA-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCO)CCCCCSSCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.